molecular formula C9H8N2OS B5448712 3-(METHYLSULFANYL)-1,2-DIHYDROQUINOXALIN-2-ONE

3-(METHYLSULFANYL)-1,2-DIHYDROQUINOXALIN-2-ONE

Cat. No.: B5448712
M. Wt: 192.24 g/mol
InChI Key: OVGGDSFFIGRZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(METHYLSULFANYL)-1,2-DIHYDROQUINOXALIN-2-ONE is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(METHYLSULFANYL)-1,2-DIHYDROQUINOXALIN-2-ONE typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable methylsulfanyl-containing reagent under acidic or basic conditions. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(METHYLSULFANYL)-1,2-DIHYDROQUINOXALIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(METHYLSULFANYL)-1,2-DIHYDROQUINOXALIN-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(METHYLSULFANYL)-1,2-DIHYDROQUINOXALIN-2-ONE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(METHYLSULFANYL)-1,2-DIHYDROQUINOXALIN-2-ONE is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-methylsulfanyl-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-13-9-8(12)10-6-4-2-3-5-7(6)11-9/h2-5H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGGDSFFIGRZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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